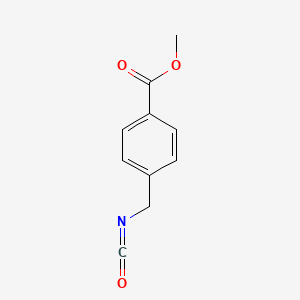
N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide” is a complex organic compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mecanismo De Acción
BF-3.1 exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of tumors. CA IX plays a crucial role in the regulation of pH in tumor cells, and its inhibition by BF-3.1 leads to a decrease in tumor growth and proliferation. Additionally, BF-3.1 has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects
BF-3.1 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BF-3.1 inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, BF-3.1 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-3.1 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CA IX, making it a valuable tool for the study of tumor biology and the development of novel anticancer drugs. Furthermore, BF-3.1 exhibits low toxicity and high stability, making it suitable for use in both in vitro and in vivo experiments. However, BF-3.1 has some limitations, including its relatively low solubility in water and its potential to interact with other proteins and enzymes, which may affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for the research and development of BF-3.1. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, BF-3.1 could be further investigated for its potential use in combination with other anticancer drugs or immunotherapies. Furthermore, the development of novel imaging probes based on BF-3.1 could enable the non-invasive detection and monitoring of tumors in vivo. Finally, the identification of new targets and mechanisms of action for BF-3.1 could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of BF-3.1 involves the reaction of 2-aminobenzamide with 3-(benzofuran-2-yl)propylsulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to obtain BF-3.1 in high yield and purity.
Aplicaciones Científicas De Investigación
BF-3.1 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel drugs. Furthermore, BF-3.1 has been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[4-[3-(1-benzofuran-2-yl)propylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14(22)21-16-8-10-18(11-9-16)26(23,24)20-12-4-6-17-13-15-5-2-3-7-19(15)25-17/h2-3,5,7-11,13,20H,4,6,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQBLTWEMGCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)

![2,4-dibenzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2786770.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2786772.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2786788.png)
![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)